molecular formula C6H8N4O B13099764 N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide

N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide

Cat. No.: B13099764
M. Wt: 152.15 g/mol
InChI Key: BUBGNEUAGANYPC-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide is a compound that features a triazole ring attached to a cyclopropane carboxamide group

Preparation Methods

The synthesis of N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The triazole ring’s ability to coordinate with metal ions also plays a crucial role in its activity in materials science applications .

Comparison with Similar Compounds

N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide can be compared with other triazole-containing compounds such as:

The uniqueness of this compound lies in its cyclopropane carboxamide group, which imparts distinct chemical and physical properties compared to other triazole derivatives.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

N-(1,2,4-triazol-4-yl)cyclopropanecarboxamide

InChI

InChI=1S/C6H8N4O/c11-6(5-1-2-5)9-10-3-7-8-4-10/h3-5H,1-2H2,(H,9,11)

InChI Key

BUBGNEUAGANYPC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NN2C=NN=C2

Origin of Product

United States

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